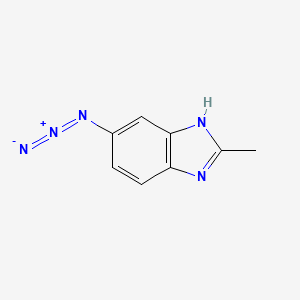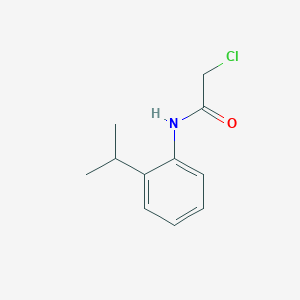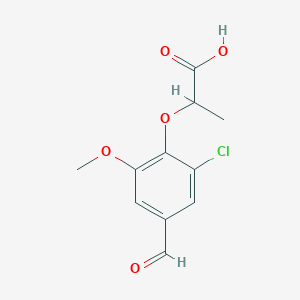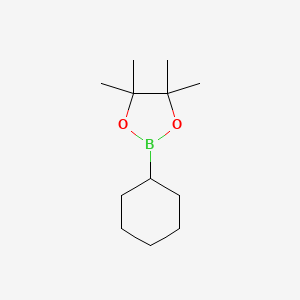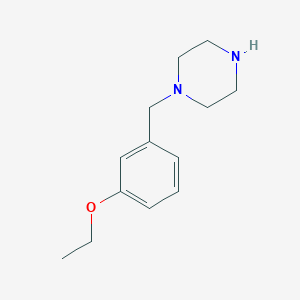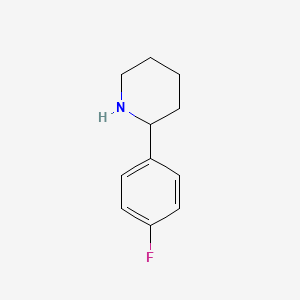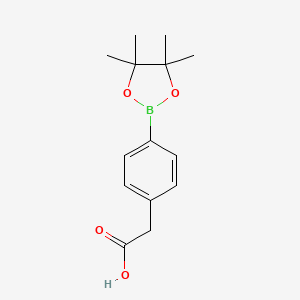
4-(Carboxymethyl)phenylboronsäure-Pinacolester
Übersicht
Beschreibung
4-(Carboxymethyl)phenylboronic acid pinacol ester is generally used in metal-catalyzed C-C bond formation reactions . It can be used as an intermediate to prepare hydantoin-derived autotaxin inhibitors and as a substrate in the synthesis of reactive oxygen species (ROS)-sensitive and H2O2-eliminating materials by interlinking phenylboronic acid pinacol esters onto β-cyclodextrin .
Molecular Structure Analysis
The molecular formula of 4-(Carboxymethyl)phenylboronic acid pinacol ester is C14H19BO4 . Its IUPAC name is 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid . The SMILES string representation is CC1©OB(OC1©C)C1=CC=C(CC(O)=O)C=C1 .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 165-170 °C . Its molecular weight is 262.11 g/mol .Wissenschaftliche Forschungsanwendungen
Autotaxin-Inhibitoren-Synthese
Diese Verbindung dient als Zwischenprodukt bei der Herstellung von Hydantoin-basierten Autotaxin-Inhibitoren. Autotaxin ist ein Enzym, das an verschiedenen physiologischen Prozessen und Krankheiten beteiligt ist, darunter Krebsentwicklung und Entzündungen. Inhibitoren, die auf Autotaxin abzielen, können möglicherweise zu neuen therapeutischen Strategien führen .
ROS-sensitive Materialien
Es wirkt als Substrat bei der Synthese von reaktiven Sauerstoffspezies (ROS)-sensitiven und Wasserstoffperoxid (H2O2)-eliminierenden Materialien. Durch die Verknüpfung von Phenylboronsäure-Pinacolestern mit β-Cyclodextrin können Forscher Materialien erzeugen, die auf oxidativen Stress reagieren, was in biomedizinischen Anwendungen wertvoll ist .
Suzuki–Miyaura-Kupplung
Phenylboronsäure-Pinacolester, einschließlich dieser Verbindung, werden in Suzuki–Miyaura-Kupplungsreaktionen verwendet. Dies ist eine Art von Kreuzkupplungsreaktion, die Kohlenstoff-Kohlenstoff-Bindungen bildet und weit verbreitet in der Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien ist .
Diels-Alder-Reaktionen
Die Verbindung wird in Diels-Alder-Reaktionen mit Styrol und trans-β-Nitrostyrol verwendet, die wichtige Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktionen sind, die in der Synthese verschiedener komplexer organischer Verbindungen verwendet werden .
Fluoreszierende Sonden
Sie kann auch als fluoreszierende Sonde oder als analytisches Reagenz dienen, da ihre Boronsäuregruppe in der Lage ist, an Diolen wie Zuckern zu binden, was nützlich ist für die Detektion biologischer Moleküle oder Umweltanalyten .
Borylierungsreaktionen
Diese Verbindung kann für die Borylierung an der benzylischen C-H-Bindung von Alkylbenzolen verwendet werden, um Pinacolbenzylboranat zu bilden, das ein wichtiges Zwischenprodukt in der organischen Synthese und der medizinischen Chemie ist .
MilliporeSigma - 4-(Carboxymethyl)phenylboronic acid pinacol ester MilliporeSigma - Phenylboronic acid pinacol ester ChemBK - 对甲氧羰基苯硼酸频哪醇酯 MilliporeSigma - 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The compound’s mode of action is primarily through its ability to form boronate esters with diols in biological systems . This property is exploited in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds in organic synthesis . The compound can also act as a substrate in the synthesis of reactive oxygen species (ROS)-sensitive and H2O2-eliminating materials .
Biochemical Pathways
For instance, it can be used as an intermediate to prepare hydantoin-derived autotaxin inhibitors .
Pharmacokinetics
It’s important to note that the pharmacokinetics of boronic acids and their esters can be influenced by factors such as their pka values, the presence of transporters, and their potential to form boronate complexes with diols .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be dependent on the pH, with the reaction being considerably accelerated at physiological pH . Additionally, the compound should be stored in a dry, cool, and well-ventilated place under inert gas to maintain its stability .
Safety and Hazards
Zukünftige Richtungen
The compound’s potential for use in the synthesis of reactive oxygen species (ROS)-sensitive and H2O2-eliminating materials suggests it could have applications in the development of new materials . Additionally, its use as an intermediate in the preparation of hydantoin-derived autotaxin inhibitors indicates potential applications in pharmaceutical research .
Eigenschaften
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLWHBHWDXCWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395470 | |
| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
797755-07-8 | |
| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



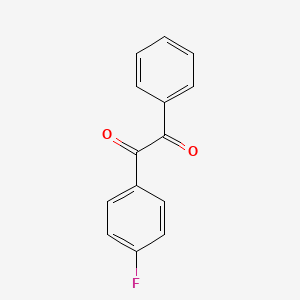
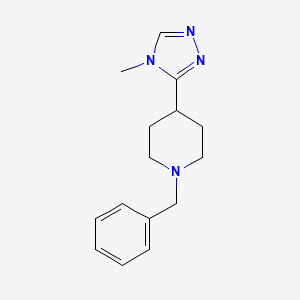
![5-{2-[5-(3-Chlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1364517.png)
![2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1364519.png)
![4-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364520.png)
![N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-methylpiperidin-4-amine](/img/structure/B1364521.png)
